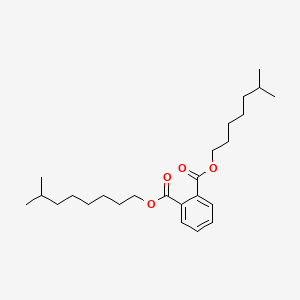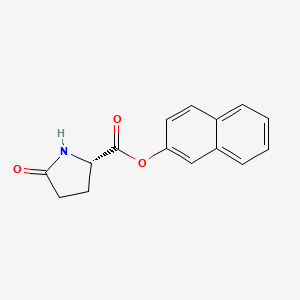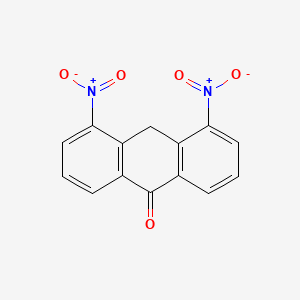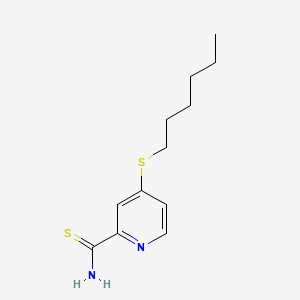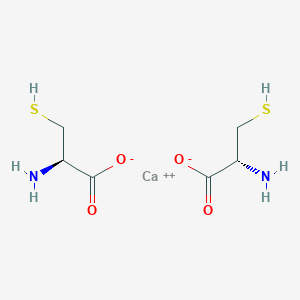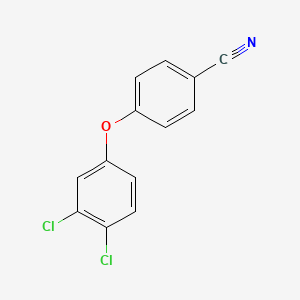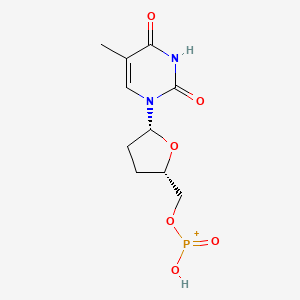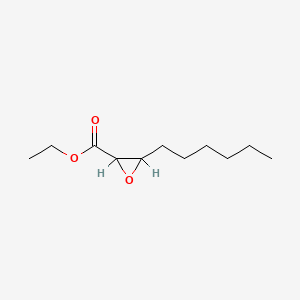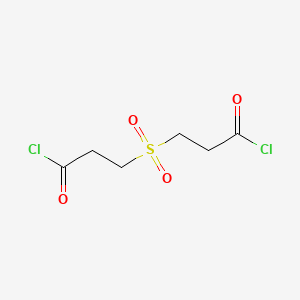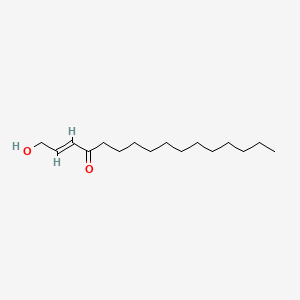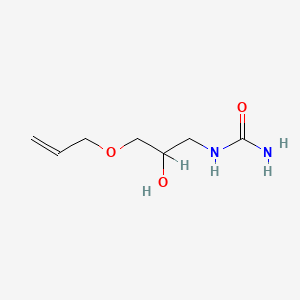
(3-(Allyloxy)-2-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Allyloxy)-2-hydroxypropyl)urea is a chemical compound that features an allyloxy group, a hydroxypropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea typically involves the reaction of allyl glycidyl ether with urea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the conditions are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Allyloxy)-2-hydroxypropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxypropyl derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydroxypropyl derivatives, and substituted urea derivatives.
Scientific Research Applications
(3-(Allyloxy)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3-(Allyloxy)-2-hydroxypropyl)urea involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, while the hydroxypropyl group can form hydrogen bonds with other molecules. The urea moiety can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-2-hydroxypropylcellulose: A cellulose derivative with similar functional groups.
Allyl glycidyl ether: A precursor used in the synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93919-32-5 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enoxypropyl)urea |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-12-5-6(10)4-9-7(8)11/h2,6,10H,1,3-5H2,(H3,8,9,11) |
InChI Key |
JRNDWNUDOSYYQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CNC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)

